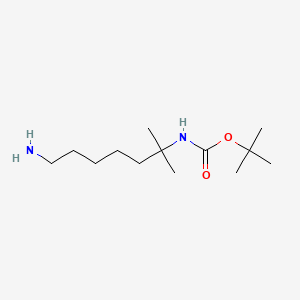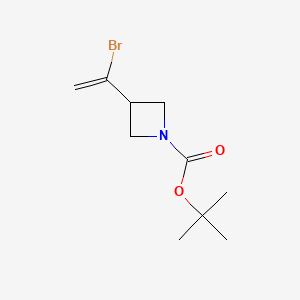
Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with brominating agents. One common method involves the use of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a starting material, which is then treated with a brominating agent such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromoethenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of azetidine-3-carboxylic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium) are commonly used.
Major Products Formed:
- Substitution reactions yield various substituted azetidine derivatives.
- Reduction reactions produce ethyl-substituted azetidines.
- Oxidation reactions result in azetidine-3-carboxylic acid derivatives .
科学研究应用
Chemistry: Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Azetidine-containing compounds have shown promise in the development of antiviral, antibacterial, and anticancer agents. The bromoethenyl group can be modified to create derivatives with improved pharmacokinetic properties .
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where the azetidine ring imparts unique mechanical and thermal properties. Additionally, it serves as an intermediate in the synthesis of agrochemicals and specialty chemicals .
作用机制
The mechanism of action of tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, the compound may act by inhibiting enzyme activity or binding to receptors to modulate biological pathways. The bromoethenyl group can participate in covalent bonding with target proteins, leading to the formation of stable complexes that alter the function of the target molecule .
相似化合物的比较
- Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine
Comparison: Tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate is unique due to the presence of the bromoethenyl group, which allows for additional chemical modifications and interactions compared to its analogs. For instance, tert-butyl 3-(bromomethyl)azetidine-1-carboxylate lacks the double bond in the bromoethenyl group, which can limit its reactivity in certain chemical reactions .
属性
分子式 |
C10H16BrNO2 |
|---|---|
分子量 |
262.14 g/mol |
IUPAC 名称 |
tert-butyl 3-(1-bromoethenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h8H,1,5-6H2,2-4H3 |
InChI 键 |
GOPGOLLYAAQSDM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


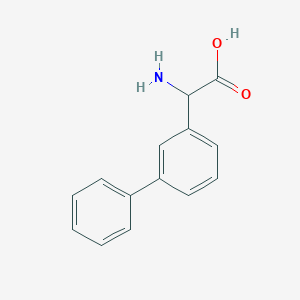
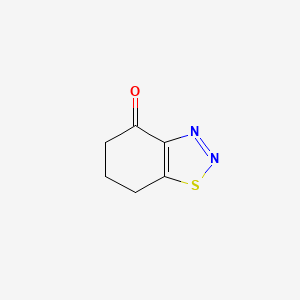
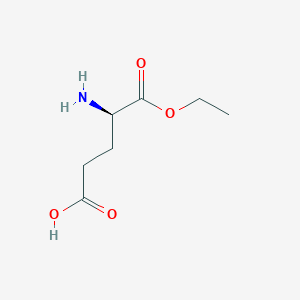
![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)

![4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13465053.png)
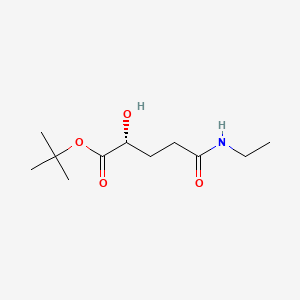
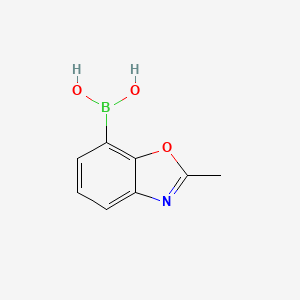
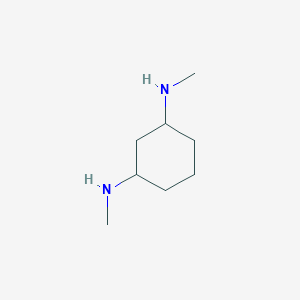
![{8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol](/img/structure/B13465079.png)
amine hydrochloride](/img/structure/B13465081.png)
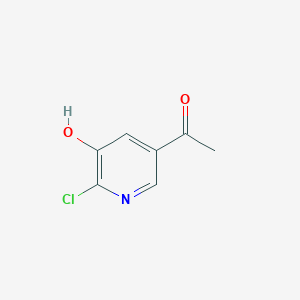
![[Methyl(prop-2-yn-1-yl)sulfamoyl]amine](/img/structure/B13465084.png)
